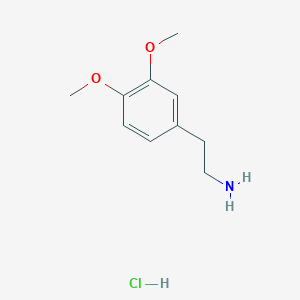

Chlorhydrate d'homovératrylamine

Vue d'ensemble

Description

Le 3,4-Diméthoxyphénéthylamine (chlorhydrate) est un composé chimique appartenant à la classe des phénéthylamines. Il s'agit d'un analogue de la dopamine, le principal neurotransmetteur humain, où les groupes hydroxy en position 3 et 4 ont été remplacés par des groupes méthoxy . Ce composé est également étroitement lié à la mescaline, qui est la 3,4,5-triméthoxyphénéthylamine . Il est classé structurellement comme une phénéthylamine et est principalement utilisé dans la recherche et les applications médico-légales .

Applications De Recherche Scientifique

3,4-Dimethoxyphenethylamine (hydrochloride) has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its effects on biological systems, particularly its interaction with monoamine oxidase.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying neurotransmitter analogues.

Industry: Used in the production of pharmaceuticals and other fine chemicals

Mécanisme D'action

Homoveratrylamine hydrochloride, also known as 3,4-Dimethoxyphenethylamine hydrochloride, is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine .

Target of Action

The primary target of Homoveratrylamine hydrochloride is the dopamine neurotransmitter system . Dopamine plays a crucial role in our body, influencing a variety of functions such as movement, mood, and reward.

Mode of Action

Homoveratrylamine hydrochloride interacts with its targets by replacing the 3- and 4- position hydroxyl groups in dopamine with methoxy groups . This modification may alter the activity of dopamine, potentially influencing the symptoms of conditions like schizophrenia and Parkinson’s disease, where dopamine levels are often abnormal .

Biochemical Pathways

It is known that the compound is involved in the synthesis of various isoquinoline derivatives . These derivatives, such as bis-tetrahydroisoquinolines, are synthesized using a Bischler–Napieralski reaction .

Result of Action

It is reported to have some activity as a monoamine oxidase inhibitor , which could potentially influence the breakdown of monoamine neurotransmitters in the brain, including dopamine.

Action Environment

The action, efficacy, and stability of Homoveratrylamine hydrochloride can be influenced by various environmental factors. For instance, the compound naturally occurs in various species of cacti such as San Pedro and Peruvian Torch . The specific conditions in these environments may play a role in the compound’s activity.

Analyse Biochimique

Cellular Effects

It is known that the compound has some activity as a monoamine oxidase inhibitor , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be an analogue of dopamine, suggesting it may interact with dopamine receptors or other related biomolecules

Metabolic Pathways

It is known that the compound is a potential metabolite of dopamine with two methylated hydroxy groups in the aromatic ring

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'une des premières synthèses du 3,4-Diméthoxyphénéthylamine (chlorhydrate) a été rapportée par Pictet et Finkelstein, qui l'ont réalisée en plusieurs étapes à partir de la vanilline . La voie de synthèse implique les étapes suivantes:

3,4-Diméthoxybenzaldéhyde (vératraldéhyde): Il s'agit de la matière de départ.

Acide 3,4-diméthoxycinnamique: Formé par la réaction du vératraldéhyde avec l'acide malonique.

Acide 3,4-diméthoxyphénylpropionique: Obtenu par la réduction de l'acide 3,4-diméthoxycinnamique.

3,4-Diméthoxyphénylpropionamide: Formé par la réaction de l'acide 3,4-diméthoxyphénylpropionique avec l'ammoniac.

3,4-Diméthoxyphénéthylamine: Obtenu par la réduction du 3,4-diméthoxyphénylpropionamide.

Une synthèse beaucoup plus courte a été donnée par Shulgin et Shulgin, qui implique moins d'étapes et est plus efficace .

Méthodes de production industrielle

La production industrielle du 3,4-Diméthoxyphénéthylamine (chlorhydrate) implique généralement les mêmes voies de synthèse que celles décrites ci-dessus, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. Le produit final est souvent purifié par recristallisation ou distillation .

Analyse Des Réactions Chimiques

Types de réactions

Le 3,4-Diméthoxyphénéthylamine (chlorhydrate) subit divers types de réactions chimiques, notamment:

Oxydation: Les groupes méthoxy peuvent être oxydés pour former des quinones correspondantes.

Réduction: Le groupe amine peut être réduit pour former des amines secondaires ou tertiaires.

Substitution: Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Des réactifs comme les halogènes ou les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation: Quinones et autres dérivés oxydés.

Réduction: Amines secondaires ou tertiaires.

Substitution: Diverses phénéthylamines substituées.

4. Applications de la recherche scientifique

Le 3,4-Diméthoxyphénéthylamine (chlorhydrate) a plusieurs applications de recherche scientifique, notamment:

Chimie: Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie: Étudié pour ses effets sur les systèmes biologiques, en particulier son interaction avec la monoamine oxydase.

Médecine: Investigé pour ses effets thérapeutiques potentiels et comme composé modèle pour l'étude des analogues de neurotransmetteurs.

Industrie: Utilisé dans la production de produits pharmaceutiques et autres produits chimiques fins

5. Mécanisme d'action

Le mécanisme d'action du 3,4-Diméthoxyphénéthylamine (chlorhydrate) implique son interaction avec la monoamine oxydase, une enzyme responsable de la désamination de neurotransmetteurs tels que la tyramine et la tryptamine . En inhibant cette enzyme, le composé peut affecter les niveaux de ces neurotransmetteurs dans le cerveau, conduisant à divers effets physiologiques . Les cibles moléculaires et les voies impliquées comprennent les systèmes dopaminergique et sérotoninergique .

Comparaison Avec Des Composés Similaires

Le 3,4-Diméthoxyphénéthylamine (chlorhydrate) est similaire à d'autres composés de la classe des phénéthylamines, tels que:

Mescaline (3,4,5-triméthoxyphénéthylamine): Un composé psychédélique naturel.

3-Méthoxytyramine: Un métabolite de la dopamine.

2,5-Diméthoxy-4-méthylamphétamine (DOM): Un composé psychédélique synthétique.

Unicité

Ce qui distingue le 3,4-Diméthoxyphénéthylamine (chlorhydrate), c'est son motif de substitution spécifique (groupes méthoxy en positions 3 et 4) et sa synthèse relativement simple par rapport à d'autres composés similaires . Cela en fait un composé précieux pour la recherche et les applications industrielles.

Activité Biologique

Homoveratrylamine hydrochloride (HVA hydrochloride) is a synthetic compound derived from the phenethylamine class, notable for its structural resemblance to neurotransmitters, particularly dopamine. This similarity underpins its significant biological activity, which has been the focus of various studies exploring its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

HVA hydrochloride is characterized by a phenethylamine core, consisting of a benzene ring with an ethyl amine group. It features two methoxy groups at the 3 and 4 positions on the benzene ring, which may enhance its biological properties compared to dopamine. The presence of these methoxy groups contributes to the compound's ability to interact with various biological targets, particularly in the central nervous system.

| Property | Details |

|---|---|

| Chemical Formula | C₁₃H₁₅ClN₂O₂ |

| Molecular Weight | 270.72 g/mol |

| Solubility | Soluble in water and alcohol |

| Structural Features | Phenethylamine core with 3,4-dimethoxy substitution |

One of the notable mechanisms of action for HVA hydrochloride is its inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine. By inhibiting MAO, HVA hydrochloride may lead to increased levels of dopamine in the brain, potentially affecting mood, cognition, and behavior. This property makes it a valuable research tool for studying dopaminergic systems and related disorders.

Neuropharmacological Effects

Studies indicate that HVA hydrochloride exhibits various neuropharmacological effects:

- Dopaminergic Activity : Due to its structural similarity to dopamine, HVA hydrochloride can influence dopaminergic signaling pathways. Research has shown that it can modulate dopamine release and uptake in neuronal cells.

- Antidepressant-like Effects : Animal studies suggest that HVA hydrochloride may exhibit antidepressant-like effects by enhancing serotonergic and noradrenergic transmission alongside its dopaminergic activity.

Cardiovascular Effects

Research has also explored the cardiovascular implications of HVA hydrochloride:

- β-Adrenoceptor Activity : A study involving newly synthesized compounds containing homoveratrylamine moieties demonstrated significant β1-adrenoceptor antagonistic activity. Compounds with this structure showed up to 55% inhibition in contractility in isolated guinea pig atria, indicating potential applications in managing heart conditions (3).

Case Studies

-

In Vitro Studies on Cardiac Tissue :

- In isolated atrial preparations from guinea pigs, HVA hydrochloride derivatives demonstrated varying degrees of β1-adrenoceptor antagonism. The most effective compounds reduced heart rate and contractility significantly compared to control substances like propranolol (3).

-

Neurotransmitter Release Studies :

- In a study assessing neurotransmitter dynamics, HVA hydrochloride was shown to enhance dopamine release in vitro, supporting its role as a potential therapeutic agent for conditions characterized by dopaminergic dysfunction ().

Summary of Research Findings

The biological activity of homoveratrylamine hydrochloride is multifaceted, involving interactions with neurotransmitter systems and cardiovascular receptors. Its ability to inhibit MAO suggests potential applications in treating mood disorders, while its effects on β-adrenoceptors may offer insights into cardiovascular therapies.

Key Findings Table

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOOTMZLCZPTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212904 | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-85-8 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dimethoxy-ph)-ethylamine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMPEA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTV20379WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.